(2,3-Dichlorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Overview
Description
(2,3-Dichlorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16Cl2N6O and its molecular weight is 391.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis and evaluation of various 1,2,4-triazole derivatives, indicating that these compounds can possess significant antimicrobial properties. For instance, Bektaş et al. (2007) explored the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showing moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, finding that some of these compounds exhibited superior antimicrobial properties, particularly against A. baumannii (Patil et al., 2021).
Herbicidal Applications
Some compounds within the broader chemical family have been investigated for their potential as herbicides. For instance, Hilton et al. (1969) studied substituted pyridazinone compounds, including their inhibitory effects on photosynthesis and the Hill reaction in plants, suggesting their utility as herbicides (Hilton et al., 1969).
Anticancer Potential
Research into similar compounds has also delved into their anticancer potential. For example, Hafez et al. (2016) synthesized a series of pyrazole derivatives that exhibited higher anticancer activity than the reference drug doxorubicin in some cases, suggesting the therapeutic potential of these compounds against cancer (Hafez et al., 2016).
Mechanism of Action
Target of Action
The primary targets of (2,3-Dichlorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The downstream effects of this interaction include the inhibition of cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis .
Pharmacokinetics
The compound has shown satisfactory activity in vitro , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O/c1-11-21-22-16-15(20-5-6-25(11)16)23-7-9-24(10-8-23)17(26)12-3-2-4-13(18)14(12)19/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAYRQHONPJBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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